REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([Cl:9])[n:5][cH:6][cH:7][n:8]1.[CH2:10]1[CH2:11][O:12][CH2:13][CH2:14][NH:15]1.[CH3:16][OH:17]>>[C:1](#[N:2])[c:3]1[c:4]([N:15]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[n:5][cH:6][cH:7][n:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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N#Cc1nccnc1N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |